molecular formula C14H19BO4 B1429238 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 443776-90-7

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No. B1429238
M. Wt: 262.11 g/mol
InChI Key: OTFGWHORCPCPOC-UHFFFAOYSA-N
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Description

This compound is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The compound can be synthesized using various methods. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center surrounded by other atoms. The compound has a high degree of symmetry due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-YL group .


Chemical Reactions Analysis

This compound is often used as an organic boron reagent in organic synthesis. It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

This compound is a colorless liquid at room temperature and is relatively stable . It has a refractive index of 1.4096 and a density of 0.9642 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers synthesized boric acid ester intermediates with benzene rings, including compounds closely related to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, through a multi-step substitution reaction. These compounds were characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further analyzed and confirmed using density functional theory (DFT), demonstrating consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Applications in Drug Synthesis

  • Boron-containing derivatives of phthalazin-1(2H)-one and 2H-benzo[b][1,4]oxazine were synthesized as potential mimetic agents for hepatocyte growth factor (HGF). The synthesis involved the Miyaura borylation reaction, demonstrating the utility of boron-containing compounds in the synthesis of bioactive molecules (Das, Tang, & Sanyal, 2011).

Material Science and Solar Cell Applications

  • Arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties were synthesized, displaying better thermal stability and hole extraction ability than conventional materials. These compounds, including those with structural similarity to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, were used in perovskite solar cells, demonstrating their potential as efficient hole transporting materials for stable solar cell applications (Liu et al., 2016).

Detection of Explosives

  • Schiff base derivatives of boron ester compounds, similar in structure to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, were investigated for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This research highlights the potential of boron-containing compounds in developing sensitive and fast-responding detection systems for explosive materials (Fu et al., 2016).

Safety And Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away . It is also important to wear appropriate protective equipment such as gloves, goggles, and protective clothing when handling this compound .

Future Directions

Given its utility in the synthesis of novel copolymers and its role in various chemical reactions, this compound has significant potential for future research and applications in the field of chemistry .

properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGWHORCPCPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ogura, T Usuki - Tetrahedron, 2013 - Elsevier
The first total synthesis of the diarylheptanoid acerogenins E and K, isolated from Acer nikoense MAXIM., is described. Formation of the 13-membered m,m-cyclophane skeleton was …
Number of citations: 34 www.sciencedirect.com

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